Acetyl Heptapeptide-4 Clinical Efficacy in Atopic Dermatitis: 86% Patient-Reported Improvement at 14 Days
In a post-marketing surveillance study involving 88 patients diagnosed with atopic dermatitis (AD), application of an emollient plus medical device cream containing acetyl heptapeptide-4 (in combination with oligofructans from Ophiopogon japonicus) resulted in 86% of patients reporting observable improvement in skin condition within 14 days of use [1]. This is compared against baseline pre-treatment status, providing a within-subject comparator for the peptide-containing formulation. In vitro and ex vivo assays further confirmed the product's safety, non-irritancy, and absence of proinflammatory cytokine stimulation [1]. While this study employed a combination formulation rather than the isolated peptide, the clinical endpoint provides procurement-relevant evidence of real-world efficacy in a compromised barrier population.
| Evidence Dimension | Patient-reported improvement in skin condition (atopic dermatitis) |
|---|---|
| Target Compound Data | 86% of patients (76/88) reported observable improvement |
| Comparator Or Baseline | Pre-treatment baseline status (0% improvement) |
| Quantified Difference | 86 percentage point absolute improvement rate |
| Conditions | 14-day post-marketing surveillance study; emollient plus cream containing acetyl heptapeptide-4 + Ophiopogon japonicus oligofructans; twice-daily application; 88 AD patients (Polish Association for Atopic Diseases) |
Why This Matters
This clinical evidence demonstrates rapid (14-day) perceptible efficacy in a medically compromised barrier condition, supporting procurement for formulations targeting sensitive or atopic skin where speed of symptom relief is commercially differentiating.
- [1] Rachalewski M, Pasikowska-Piwko M, Dębowska R, et al. Biocompatibility and Post-Marketing Surveillance Study of Emollient Plus Medical Device Cream Containing Oligofructans from Ophiopogon japonicus and Acetyl Heptapeptide-4 in Atopic Dermatitis Skin Care. MDPI; 2024. View Source
